molecular formula C15H11I2N3O4 B3855597 N-[(Z)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-4-nitrobenzamide

N-[(Z)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-4-nitrobenzamide

Cat. No.: B3855597
M. Wt: 551.07 g/mol
InChI Key: XCVKVEJQLMAAIW-LSCVHKIXSA-N
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Description

N-[(Z)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-4-nitrobenzamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-4-nitrobenzamide typically involves the condensation reaction between 3,5-diiodo-2-methoxybenzaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used to replace the iodine atoms.

Major Products Formed

    Oxidation: The major product would be the corresponding nitro or amine derivative.

    Reduction: The major product would be the corresponding amine.

    Substitution: The major products would be the substituted derivatives with new functional groups replacing the iodine atoms.

Scientific Research Applications

N-[(Z)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-4-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.

    Biology: The compound has been studied for its antimicrobial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines.

    Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for treating infections and cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-[(Z)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-4-nitrobenzamide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3,5-diiodo-2-methoxybenzylidene)-4-nitrobenzohydrazide
  • N-[(Z)-(2-Methoxyphenyl)methylideneamino]acetamide
  • 2-Cyclohexyl-N-[(Z)-(3-methoxyphenyl)methylidene]hydrazinecarbothioamide

Uniqueness

N-[(Z)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-4-nitrobenzamide is unique due to the presence of both iodine atoms and a nitro group, which confer distinct chemical and biological properties. The iodine atoms enhance the compound’s ability to form stable complexes with metals, while the nitro group contributes to its biological activity. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(Z)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11I2N3O4/c1-24-14-10(6-11(16)7-13(14)17)8-18-19-15(21)9-2-4-12(5-3-9)20(22)23/h2-8H,1H3,(H,19,21)/b18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVKVEJQLMAAIW-LSCVHKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1I)I)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1I)I)/C=N\NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11I2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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